

An In-depth Technical Guide to 5-Hexynenitrile: Molecular Structure, Weight, and Characterization

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Compound of Interest

Compound Name: 5-Hexynenitrile

Cat. No.: B081637

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and key physicochemical properties of **5-Hexynenitrile**. It includes a summary of its known applications and outlines generalized experimental protocols for its synthesis and characterization by modern analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the utilization of this versatile nitrile compound.

Molecular Structure and Properties

5-Hexynenitrile, also known by its IUPAC name hex-5-ynenitrile, is a bifunctional organic molecule containing both a terminal alkyne and a nitrile functional group.^{[1][2]} This unique combination of reactive sites makes it a valuable building block in organic synthesis.

The molecular structure of **5-Hexynenitrile** consists of a six-carbon chain. A triple bond is located between the fifth and sixth carbon atoms (C-5 and C-6), and a nitrile group ($-C\equiv N$) is attached to the first carbon atom (C-1).

Molecular Formula: C_6H_7N ^{[1][2]}

Molecular Weight: 93.13 g/mol [1]

The presence of both the alkyne and nitrile groups allows for a wide range of chemical transformations. The terminal alkyne can participate in reactions such as deprotonation, coupling reactions (e.g., Sonogashira coupling), and cycloadditions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles.

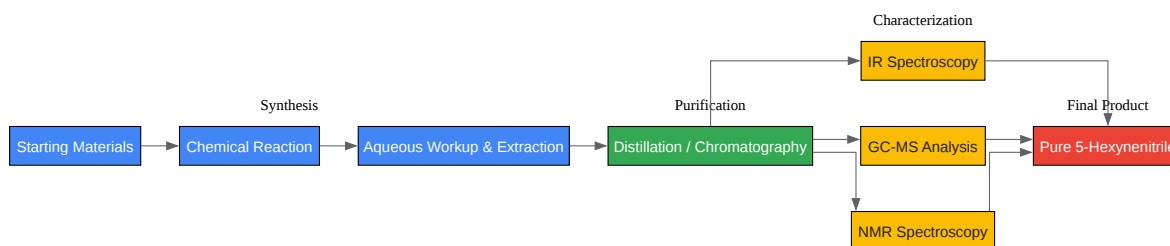
Physicochemical Data

A summary of the key physicochemical properties of **5-Hexynenitrile** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	hex-5-ynenitrile	[1]
CAS Number	14918-21-9	[1]
Linear Formula	$\text{HC}\equiv\text{C}(\text{CH}_2)_3\text{CN}$	[2]
Molecular Formula	$\text{C}_6\text{H}_7\text{N}$	[1][2]
Molecular Weight	93.13 g/mol	[1]
Appearance	Liquid	[2]
Boiling Point	115-117 °C	[2]
Density	0.889 g/mL at 25 °C	[2]
Refractive Index	$n_{20/D}$ 1.44	[2]

Synthesis and Characterization Workflow

The general workflow for obtaining and verifying the structure of **5-Hexynenitrile** involves a synthetic step followed by purification and comprehensive spectroscopic characterization.



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A logical workflow for the synthesis and characterization of **5-Hexynenitrile**.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of **5-Hexynenitrile**. These are representative methods and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of 5-Hexynenitrile

A plausible synthetic route to **5-Hexynenitrile** involves the nucleophilic substitution of a suitable haloalkyne with a cyanide salt.

Reaction:

Materials:

- 5-Bromo-1-pentyne
- Sodium cyanide (NaCN)

- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-1-pentyne in DMSO.
- Add sodium cyanide to the solution.
- Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **5-Hexynenitrile**.

Characterization Methods

NMR spectroscopy is a powerful tool for the structural elucidation of **5-Hexynenitrile**. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

^1H NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of purified **5-Hexynenitrile** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz).
- Expected Signals:
 - A triplet for the acetylenic proton (~2.0 ppm).
 - A triplet for the methylene protons adjacent to the nitrile group (~2.4 ppm).
 - Multiplets for the other methylene protons in the aliphatic chain.

^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Data Acquisition: Acquire the ^{13}C NMR spectrum on the same spectrometer.
- Expected Signals:
 - A signal for the nitrile carbon (~119 ppm).
 - Signals for the two acetylenic carbons (~69 ppm and ~83 ppm).
 - Signals for the methylene carbons in the aliphatic chain.

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight.

- Sample Preparation: Prepare a dilute solution of **5-Hexynenitrile** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column). The temperature program should be optimized to achieve good separation.

- **MS Detection:** The eluting compounds are introduced into a mass spectrometer. Mass spectra are recorded, typically using electron ionization (EI).
- **Data Analysis:** The retention time from the gas chromatogram indicates the purity. The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **5-Hexynenitrile** ($m/z = 93.13$). The fragmentation pattern can also be analyzed to further confirm the structure.

IR spectroscopy is used to identify the characteristic functional groups present in **5-Hexynenitrile**.

- **Sample Preparation:** The IR spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Expected Absorption Bands:**
 - A sharp, strong absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretch of the terminal alkyne.
 - A sharp, medium intensity absorption band around 2250 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretch of the nitrile group.
 - A weak absorption band around 2120 cm^{-1} corresponding to the $\text{C}\equiv\text{C}$ stretch of the alkyne.
 - Absorption bands in the $2800\text{--}3000\text{ cm}^{-1}$ region corresponding to the C-H stretches of the methylene groups.

Applications

5-Hexynenitrile is a valuable intermediate in organic synthesis. For example, it has been used in the cobalt(I)-catalyzed $[2+2+2]$ cycloaddition with 1,3-diynes for the synthesis of annelated symmetric and asymmetric 3,3'-disubstituted 2,2'-bipyridines. This highlights its utility in the

construction of complex heterocyclic frameworks that are of interest in coordination chemistry and materials science.

Conclusion

5-Hexynenitrile is a versatile chemical building block with a well-defined molecular structure and molecular weight. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists. The analytical techniques of NMR, GC-MS, and IR spectroscopy are essential for its unambiguous characterization and purity assessment. This guide provides a foundational understanding of **5-Hexynenitrile** for researchers and professionals engaged in chemical synthesis and drug development.

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